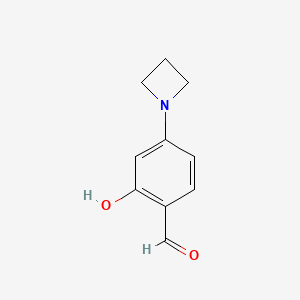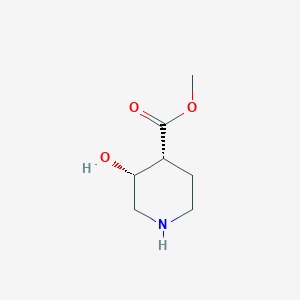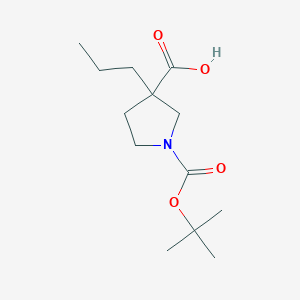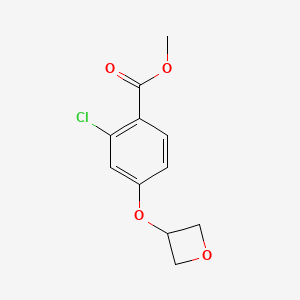![molecular formula C11H17NO3 B11767341 Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate d'éthyle est un composé bicyclique avec une structure unique qui a suscité un intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate d'éthyle peut être réalisée par plusieurs méthodes. Une méthode notable implique une réaction en tandem qui permet la formation rapide de 1-carboxylates de bicyclo[2.2.2]octane dans des conditions sans métal, douces et opérationnellement simples. Cette méthode fournit des rendements bons à excellents avec une haute énantiosélectivité .
Méthodes de production industrielle
La production industrielle de ce composé implique généralement la fabrication en vrac et la synthèse personnalisée. Des entreprises comme ChemScene fournissent des services de fabrication en vrac et d'approvisionnement pour le 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate d'éthyle .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate d'éthyle subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les bases organiques, les catalyseurs et les agents oxydants ou réducteurs. Les conditions de ces réactions sont généralement douces et opérationnellement simples, permettant une synthèse et une modification efficaces du composé .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé.
Applications de la recherche scientifique
Le 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate d'éthyle a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il bloquait les enzymes FabF et FabH, qui sont impliquées dans la biosynthèse des acides gras, ce qui explique son activité antibactérienne .
Applications De Recherche Scientifique
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to block FabF and FabH enzymes, which are involved in fatty acid biosynthesis, thereby exhibiting antibacterial activity .
Comparaison Avec Des Composés Similaires
Le 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que :
1,4-Diazabicyclo[2.2.2]octane (DABCO) : Un composé bicyclique utilisé comme base, catalyseur et réactif en synthèse organique.
8-Azabicyclo[3.2.1]octane : Un échafaudage trouvé dans les alcaloïdes tropaniques avec diverses activités biologiques.
La particularité du 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate d'éthyle réside dans sa structure spécifique et dans la gamme de réactions qu'il peut subir, ce qui en fait un composé précieux dans la recherche scientifique et les applications industrielles.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13/h2-7,12H2,1H3 |
Clé InChI |
SZBFBEZMGNARBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCC(CC1)(CC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)



![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)

![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)

